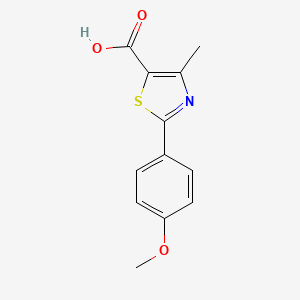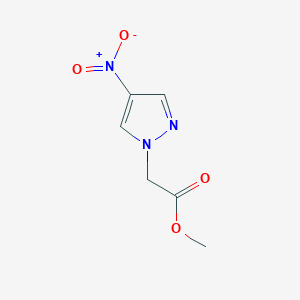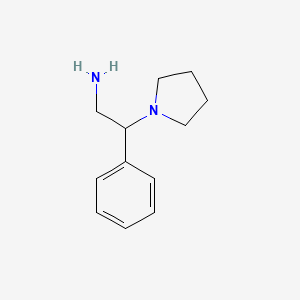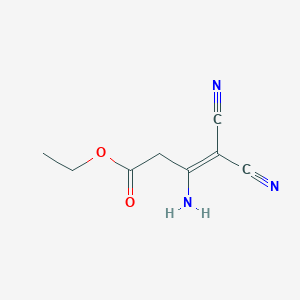![molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3](/img/structure/B1335760.png)
N-[4-(2-hydroxyethyl)phenyl]acetamide
Vue d'ensemble
Description
“N-[4-(2-hydroxyethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 83345-11-3. It has a molecular weight of 179.22 . The compound is stored in a dry room at normal temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “N-[4-(2-hydroxyethyl)phenyl]acetamide” is 1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) . This indicates that the compound has a molecular formula of C10H13NO2.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
N-[4-(2-hydroxyethyl)phenyl]acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. The compound’s structure allows for the synthesis of various derivatives that can be tailored for specific pharmacological activities . For instance, certain N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or even superior to paracetamol . This highlights the compound’s significance in the design of new pharmaceuticals aimed at enhancing life quality through improved safety and efficacy.
Computational Chemistry Applications
In computational chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide serves as a model compound for studying drug interactions at the molecular level. Its molecular structure, featuring specific functional groups, makes it suitable for computational studies to predict biological activity and optimize drug properties before synthesis .
Synthesis of Biologically Active Substances
The compound is used as a precursor in the synthesis of biologically active substances. Its versatility in forming bonds with various functional groups enables the creation of a wide range of synthetic, semi-synthetic, and natural biologically active substances .
Pharmacological Research
Pharmacological research utilizes N-[4-(2-hydroxyethyl)phenyl]acetamide to explore its effects on biological systems. Studies have investigated its role in pain management, demonstrating its potential as an analgesic agent .
Chemical Diversity and Drug Safety
The chemical diversity of N-[4-(2-hydroxyethyl)phenyl]acetamide and its derivatives is of great interest. Researchers aim to design new derivatives that are safe and effective, contributing to the diversity of compounds available for drug development .
Industrial Organic Chemistry
In industrial organic chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide is involved in the development of processes for existing pharmaceuticals. Its structure is key in understanding the physicochemical properties that influence industrial-scale synthesis .
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant activity of N-phenylacetamide derivatives. These studies are crucial for developing new treatments for epilepsy and other seizure-related disorders .
Commercial Availability for Research
Lastly, the commercial availability of N-[4-(2-hydroxyethyl)phenyl]acetamide facilitates its use in scientific research. Suppliers like MilliporeSigma provide this compound for various research applications, ensuring that scientists have access to high-quality materials for their studies .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEJXTZQKRHBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391170 | |
| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxyethyl)phenyl]acetamide | |
CAS RN |
83345-11-3 | |
| Record name | N-[4-(2-hydroxyethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)






![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)





